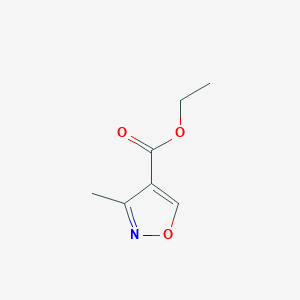

Ethyl 3-methylisoxazole-4-carboxylate

概要

説明

Ethyl 3-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H9NO3. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-methylisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.

化学反応の分析

Types of Reactions: Ethyl 3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the electron-rich nature of the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Pharmaceutical Development

Ethyl 3-methylisoxazole-4-carboxylate serves as an essential building block in the synthesis of various pharmaceuticals. Notably, it is involved in developing anti-inflammatory and analgesic drugs, which are crucial for enhancing therapeutic options for patients.

Case Study: Anti-inflammatory Drugs

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that modifications to the isoxazole ring can lead to compounds with enhanced efficacy against inflammatory conditions, providing a pathway for new drug development.

Agricultural Chemistry

This compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its role in enhancing crop yield and protecting against pests is vital for sustainable agriculture.

Data Table: Agrochemical Applications

| Application Type | Compound Type | Effectiveness |

|---|---|---|

| Pesticides | This compound derivatives | Improved pest resistance |

| Herbicides | Isoxazole-based formulations | Enhanced weed control |

Material Science

In material science, this compound is explored for creating novel materials with unique properties. This includes polymers that exhibit enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. These advancements open avenues for its application in high-performance materials used in various industries.

Biochemical Research

Researchers employ this compound as a reagent in biochemical assays, aiding in the study of enzyme activities and metabolic pathways. Understanding these biological processes is crucial for advancing medical and environmental research.

Data Table: Biochemical Assays

| Assay Type | Compound Used | Purpose |

|---|---|---|

| Enzyme Activity | This compound | To assess inhibition effects |

| Metabolic Pathway | Isoxazole derivatives | To study metabolic flux |

Flavor and Fragrance Industry

This compound finds applications in formulating flavoring agents and fragrances. Its unique sensory attributes enhance consumer products across various markets.

Case Study: Fragrance Formulation

In the fragrance industry, this compound has been integrated into formulations to provide distinct olfactory notes that appeal to consumers. The versatility of this compound allows for innovative scent profiles.

作用機序

The mechanism of action of ethyl 3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .

類似化合物との比較

Ethyl 3-methylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: This compound has similar structural features but different substituents, leading to variations in its biological activity and chemical reactivity.

5-Methylisoxazole-3-carboxylic acid ethyl ester: Another similar compound with distinct properties and applications.

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.

生物活性

Ethyl 3-methylisoxazole-4-carboxylate (EMIC) is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of the biological activity of EMIC, supported by various research findings and case studies.

- Molecular Formula : C7H9NO3

- Molecular Weight : 155.15 g/mol

- CAS Number : 20328-15-8

The biological activity of EMIC is primarily attributed to its ability to interact with various biological receptors. The isoxazole ring structure allows for binding to proteins and enzymes, modulating their activity. This interaction can lead to therapeutic effects depending on the specific biological context and the derivatives formed from EMIC.

Antimicrobial Activity

Recent studies have demonstrated that EMIC exhibits significant antimicrobial properties. A study investigating isoxazole derivatives found that EMIC effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed low cytotoxic effects on human cells while maintaining high antimicrobial efficacy .

| Compound | MIC (mg/mL) | % Biofilm Reduction |

|---|---|---|

| EMIC | 0.25 | >90% |

| Control | - | <20% |

The above table summarizes the Minimum Inhibitory Concentration (MIC) and biofilm reduction percentage observed with EMIC compared to a control.

Antiviral Activity

EMIC has also been studied for its potential antiviral effects. Research indicates that certain isoxazole derivatives can inhibit viral replication in vitro, suggesting that EMIC could serve as a lead compound for developing antiviral therapies .

Anticancer Properties

The anticancer potential of EMIC has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, EMIC demonstrated significant cytotoxicity against various cancer cell lines at concentrations that did not adversely affect normal cells .

Case Studies

- Antimicrobial Efficacy : A recent study highlighted the effectiveness of EMIC against biofilm-forming pathogens. When tested at concentrations of 0.25 mg/mL, it achieved over 90% biofilm reduction in S. aureus, indicating its potential as a therapeutic agent for infections associated with biofilms .

- Cytotoxicity Assessment : In another investigation, EMIC was assessed for cytotoxicity against human fibroblast cells. Results indicated minimal cytotoxic effects at therapeutic concentrations, supporting its safety profile for further development .

特性

IUPAC Name |

ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHICNMVQOWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312161 | |

| Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20328-15-8 | |

| Record name | 20328-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。